molecular formula C15H17NO4 B13767489 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione CAS No. 66223-16-3

3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione

Cat. No.: B13767489
CAS No.: 66223-16-3
M. Wt: 275.30 g/mol
InChI Key: BOTKZCHEQHPNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique spiro structure and functional groups present in the molecule make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of the phenylamino and methyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro ring system through cyclization reactions involving appropriate precursors.

    Amination Reactions: Introduction of the phenylamino group using reagents such as aniline and suitable catalysts.

    Methylation Reactions: Addition of the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the phenylamino group could lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Use in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Compounds with similar spiro ring systems, such as spirooxindoles or spirocyclic lactams.

    Phenylamino Compounds: Compounds containing the phenylamino group, such as aniline derivatives.

    Dioxaspiro Compounds: Compounds with dioxaspiro structures, such as dioxaspirodecane derivatives.

Uniqueness

The uniqueness of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione lies in its specific combination of functional groups and spiro ring system, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

66223-16-3

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-(anilinomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C15H17NO4/c1-10-7-15(13(17)19-10)8-12(20-14(15)18)9-16-11-5-3-2-4-6-11/h2-6,10,12,16H,7-9H2,1H3

InChI Key

BOTKZCHEQHPNMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(OC2=O)CNC3=CC=CC=C3)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.